

Application Notes and Protocols for Evaluating the Anti-Hemolytic Effects of GBT1118

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	GBT1118
Cat. No.:	B12395295

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Introduction

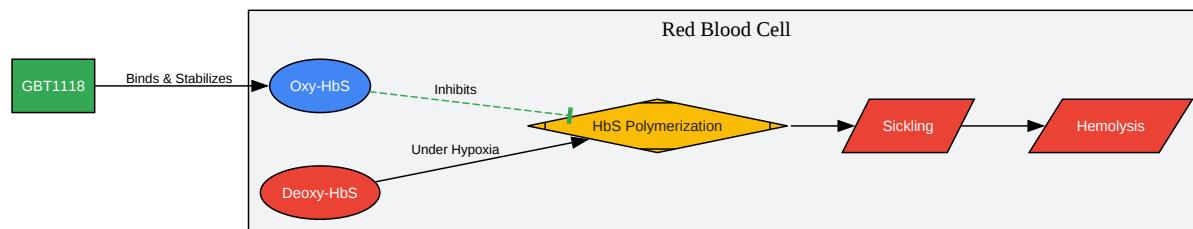
GBT1118 is an experimental small molecule that acts as an allosteric modulator of hemoglobin's affinity for oxygen.^[1] By binding to hemoglobin, **GBT1118** stabilizes the oxygenated state of hemoglobin, thereby preventing the polymerization of sickle hemoglobin (HbS) that is the primary cause of sickle cell disease (SCD) pathology.^{[2][3]} This mechanism of action is anticipated to reduce red blood cell (RBC) sickling, improve RBC health, and consequently decrease hemolysis.^{[2][4]} **GBT1118** is an analog of voxelotor, a drug approved for the treatment of SCD.^{[5][6]}

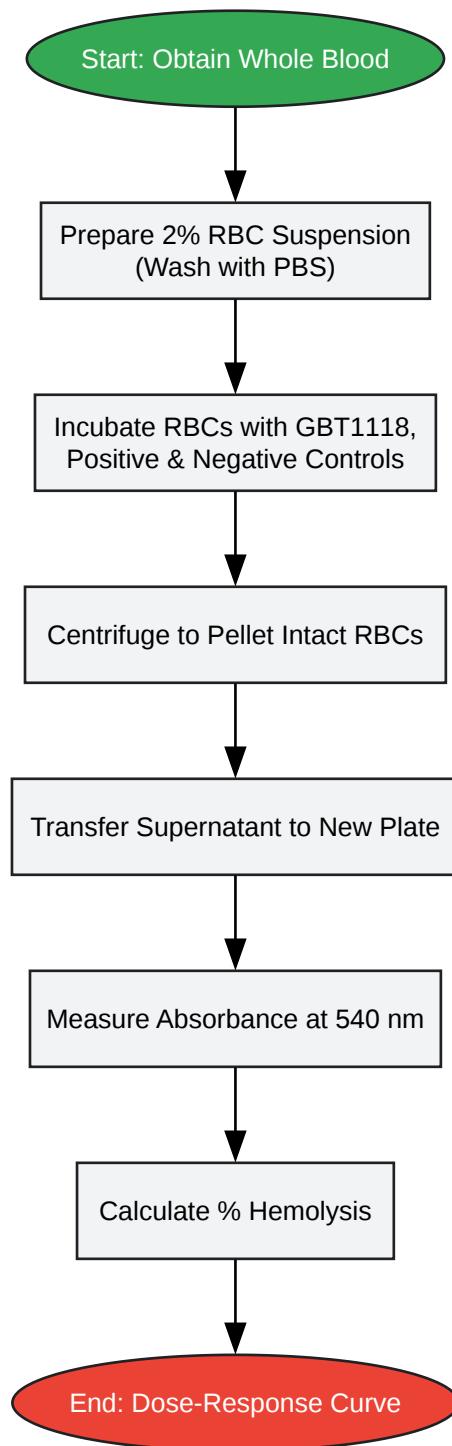
These application notes provide a detailed protocol for evaluating the in vitro and ex vivo anti-hemolytic effects of **GBT1118**. The described assays are crucial for understanding the efficacy of **GBT1118** and similar compounds in preventing RBC destruction.

Mechanism of Action

GBT1118 covalently and reversibly binds to the N-terminal valine of the alpha-chain of hemoglobin.^[1] This binding event stabilizes the high-oxygen-affinity R-state of hemoglobin, even under hypoxic conditions. In individuals with sickle cell disease, the deoxygenated form of sickle hemoglobin (deoxy-HbS) is prone to polymerization, leading to the characteristic sickling of red blood cells. By increasing the proportion of oxygenated hemoglobin (oxy-Hb), **GBT1118**

inhibits HbS polymerization, reduces cell sickling, and mitigates downstream pathological events, including hemolysis.[2][3]





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